![molecular formula C10H8ClNO2 B2667899 6-chloro-4-methyl-1H-indole-2-carboxylic acid CAS No. 1699668-61-5](/img/structure/B2667899.png)
6-chloro-4-methyl-1H-indole-2-carboxylic acid
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Overview
Description
6-chloro-4-methyl-1H-indole-2-carboxylic acid is a halogenated heterocycle . It has an empirical formula of C10H8ClNO2 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 6-chloro-4-methyl-1H-indole-2-carboxylic acid can be represented by the SMILES stringCn1c(cc2ccc(Cl)cc12)C(O)=O
. The InChI key is BMHTUBVXMTYFAS-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 454.2±40.0 °C and a predicted density of 1.469±0.06 g/cm3 . Its pKa is predicted to be 4.39±0.30 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Antiviral Applications
Indole derivatives possess various biological activities, including antiviral properties . For example, pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative and antiviral activities .
Anti-inflammatory Applications
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . They have been used as biologically active compounds for the treatment of cancer cells .
Anti-HIV Applications
Indole derivatives have also been studied for their anti-HIV properties . This could potentially lead to new treatments for HIV/AIDS.
Antioxidant Applications
Indole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Applications
Indole derivatives have been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They have been studied for their antidiabetic properties, which could lead to new treatments for this condition.
Safety and Hazards
Future Directions
While specific future directions for 6-chloro-4-methyl-1H-indole-2-carboxylic acid were not found in the search results, indole derivatives are a significant area of research due to their prevalence in natural products and drugs . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
6-chloro-4-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMAUQDNDQXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methyl-1H-indole-2-carboxylic acid |
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